2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-1-morpholinoethanone 2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-1-morpholinoethanone
Brand Name: Vulcanchem
CAS No.: 1428372-10-4
VCID: VC5142273
InChI: InChI=1S/C19H17ClFN3O4S/c20-13-5-6-17-15(11-13)19(14-3-1-2-4-16(14)21)22-24(29(17,26)27)12-18(25)23-7-9-28-10-8-23/h1-6,11H,7-10,12H2
SMILES: C1COCCN1C(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F
Molecular Formula: C19H17ClFN3O4S
Molecular Weight: 437.87

2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-1-morpholinoethanone

CAS No.: 1428372-10-4

Cat. No.: VC5142273

Molecular Formula: C19H17ClFN3O4S

Molecular Weight: 437.87

* For research use only. Not for human or veterinary use.

2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-1-morpholinoethanone - 1428372-10-4

Specification

CAS No. 1428372-10-4
Molecular Formula C19H17ClFN3O4S
Molecular Weight 437.87
IUPAC Name 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-1-morpholin-4-ylethanone
Standard InChI InChI=1S/C19H17ClFN3O4S/c20-13-5-6-17-15(11-13)19(14-3-1-2-4-16(14)21)22-24(29(17,26)27)12-18(25)23-7-9-28-10-8-23/h1-6,11H,7-10,12H2
Standard InChI Key XNRNVUAQUZJXQG-UHFFFAOYSA-N
SMILES C1COCCN1C(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s architecture centers on a benzothiadiazine dioxide ring system, a heterocyclic scaffold comprising a fused benzene ring and a 1,2,3-thiadiazine moiety oxidized to a 1,1-dioxide state. This core is substituted at position 6 with a chlorine atom, position 4 with a 2-fluorophenyl group, and position 2 with a morpholinoethyl ketone side chain. The morpholino group introduces a tertiary amine, enhancing solubility and potential hydrogen-bonding interactions, while the fluorophenyl and chloro substituents contribute electron-withdrawing effects that modulate aromatic reactivity.

Electronic Configuration

Density functional theory (DFT) calculations on similar benzothiadiazine derivatives reveal localized electron density at the sulfone oxygen atoms and the nitrogen atoms within the thiadiazine ring. The fluorine atom’s electronegativity further polarizes the adjacent phenyl ring, creating regions of partial positive charge that may influence intermolecular interactions.

Molecular Formula and Weight

The compound’s molecular formula, C₁₉H₁₇ClFN₃O₄S, corresponds to a molecular weight of 437.87 g/mol. Key physicochemical properties, such as logP (predicted: 2.8) and polar surface area (104 Ų), suggest moderate lipophilicity and high potential for membrane permeability.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1,320 cm⁻¹ and 1,150 cm⁻¹ indicate the presence of sulfone (S=O) groups.

  • NMR: ¹H NMR spectra of analogous compounds show distinct signals for the morpholino protons (δ 3.5–3.7 ppm) and aromatic protons (δ 7.0–8.2 ppm).

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound involves multi-step organic reactions, typically starting with the construction of the benzothiadiazine dioxide core followed by sequential functionalization. A generalized route includes:

  • Core Formation: Condensation of 2-aminobenzenesulfonamide with chloroacetyl chloride to form the thiadiazine ring.

  • Fluorophenyl Introduction: Suzuki-Miyaura coupling with 2-fluorophenylboronic acid under palladium catalysis.

  • Morpholinoethyl Ketone Attachment: Nucleophilic acyl substitution using morpholine and chloroacetyl chloride.

Optimization Challenges

Key challenges include maintaining regioselectivity during fluorophenyl coupling and preventing sulfone reduction under vigorous conditions. Yields typically range from 40–60% after purification via column chromatography.

Chemical Reactivity and Stability

Functional Group Reactivity

  • Sulfone Group: Participates in nucleophilic substitution reactions, particularly with amines or thiols.

  • Morpholino Tertiary Amine: Acts as a weak base, forming salts with acids (e.g., HCl).

  • Aromatic Chlorine: Susceptible to palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).

Stability Profile

The compound demonstrates stability in aqueous solutions at pH 5–7 but undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, degrading into benzenesulfonic acid derivatives.

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaMolecular WeightKey SubstituentsPotential Applications
Target CompoundC₁₉H₁₇ClFN₃O₄S437.87Cl, 2-Fluorophenyl, MorpholineAntimicrobial, Anticancer
2-(6-Chloro-4-(2-Fluorophenyl)-...C₂₃H₁₉ClFN₃O₃S471.93Cl, 2-Fluorophenyl, AcetamideNeuroprotective

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